molecular formula C11H9NO2 B1330122 2-Allylisoindoline-1,3-dione CAS No. 5428-09-1

2-Allylisoindoline-1,3-dione

Cat. No. B1330122
CAS RN: 5428-09-1
M. Wt: 187.19 g/mol
InChI Key: MHHGQWMCVNQHLG-UHFFFAOYSA-N
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Description

2-Allylisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives . These derivatives are commonly known as phthalimides and represent an important class of biological and pharmaceutical compounds, including indole alkaloids .


Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones, such as 2-Allylisoindoline-1,3-dione, has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of 2-Allylisoindoline-1,3-dione has been analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR spectroscopy, and/or HRMS . The molecular structures and relative configurations of similar compounds have been confirmed unambiguously by X-ray diffraction .


Chemical Reactions Analysis

Ten new analogs of 2-aryl substituent of isoindoline-1,3-dione have been synthesized and evaluated for their anticonvulsant activities . The in vivo screening data acquired indicate that all the analogs have the ability to protect mice against pentylenetetrazole-induced seizures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allylisoindoline-1,3-dione include a molecular weight of 187.20 and a calculated log Po/w (iLOGP) of 1.98 . The compound is soluble, with a calculated solubility of 0.721 mg/ml .

Scientific Research Applications

Anticonvulsant Agents

  • Summary of Application: Ten new analogs of 2-aryl substituent of isoindoline-1,3-dione have been synthesized and evaluated for their anticonvulsant activities . These compounds are used to prevent or reduce the occurrence of epileptic seizures .
  • Methods of Application: The compounds were synthesized and their anticonvulsant activities were evaluated using in vivo screening data . The most potent compound was the 4-triazolyl derivative .
  • Results: All the analogs have the ability to protect mice against pentylenetetrazole-induced seizures . These compounds exerted their maximal effects 30 min after administration .

Synthesis of N-Isoindoline-1,3-diones

  • Summary of Application: N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
  • Methods of Application: Various synthetic methodologies have been explored to access these intriguing heterocyclic compounds . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Results: Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Dopamine Receptor Modulation

  • Summary of Application: Isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor D3 . This suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
  • Methods of Application: The compounds were synthesized under solventless conditions and evaluated with the human D2 receptor . One of the compounds, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .
  • Results: The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . YaI-01 (254 µmol/kg) reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Synthesis of Fused Multifunctionalized Isoindole-1,3-diones

  • Summary of Application: Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
  • Methods of Application: The facile synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
  • Results: The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .

Orange-Emitting OLED Applications

  • Summary of Application: The iridium (III) complex obtained from 5-bromo-2-isopropylisoindoline-1,3-dione showed good solubility, morphological, electrochemical, and thermal stability for orange-emitting OLED applications .
  • Methods of Application: The authors used a mixture of 5-bromo-2-isopropylisoindoline-1,3-dione, and dimethyl (pyridin-2-yl) boronate which was dissolved in toluene .
  • Results: The iridium (III) complex obtained showed good solubility, morphological, electrochemical, and thermal stability for orange-emitting OLED applications .

Molecular Modeling and Docking

  • Summary of Application: The anticonvulsant drugs such as phenytoin and carbamazepine, which typically have a tricyclic structure with a polar amide in the middle, block neuronal voltage-gated Na channels . Docking studies of these drugs showed that they possess a common pharmacophore, including an aromatic ring and a polar amide or imide .
  • Methods of Application: Using a model of the open pore of the Na channel, compound VIII was docked . Docking studies revealed that this ligand interacts mainly with residues II-S6 of NaV1.2 by forming hydrogen bonds and has additional hydrophobic interactions with domains I and II in the channel inner pore .
  • Results: The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety And Hazards

The safety data sheet for 2-Allylisoindoline-1,3-dione indicates that it is classified as a warning signal word . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

Future Directions

The future directions for the research and development of 2-Allylisoindoline-1,3-dione and its derivatives could involve the synthesis of more analogs and the evaluation of their biological activities . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

properties

IUPAC Name

2-prop-2-enylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHGQWMCVNQHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279481
Record name 2-Allylisoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylisoindoline-1,3-dione

CAS RN

5428-09-1
Record name 5428-09-1
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Record name 2-Allylisoindoline-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allylphthalimide
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Synthesis routes and methods I

Procedure details

To a mixture of potassium phthalimide (310.39 g, 1.68 mol) in DMF (1.0 L) at 0° C. was added allyl bromide (290.4 mL, 3.36 mol) from a dropping funnel over 30 minutes. The reaction was then warmed to room temperature and allowed to stir for 5 days. The mixture was filtered to remove salts while washing the residue with ethyl acetate (1 L), and the filtrate concentrated under reduced pressure. The residue was then partitioned between saturated aqueous NaHCO3 (0.5 L) and CH2Cl2 (0.8 L) and the organic phase separated. The aqueous phase was extracted with CH2Cl2 (2×0.8 L), and the combined organic phases were dried (Na2SO4), filtered and concentrated under reduced pressure to give N-allylphthalimide as a white powder (294 g, 94%). 1H NMR (CDCl3) δ 4.30 (d, 2H, J=6.0 Hz), 5.22 (m, 2H), 5.88 (m, 1H), 7.73 (m, 2H), 7.85 (m, 2H).
Quantity
310.39 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
290.4 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A 500 mL round-bottom flask was charged with phthalic anhydride (22.2 g, 150 mmol) and anhydrous DMF (150 mL) and stirred at room temperature for 5 min to dissolve the phthalic anhydride. To the solution was slowly added allylamine (11.26 mL, 150 mmol) followed by 20 g of 3A molecular sieves. The resulting mixture was stirred at room temperature 10 minutes and then heated under nitrogen at 80° C. for 16 hrs. The reaction mixture was cooled to room temperature and filtered. To the mother liquor was added 300 mL of EtOAc and 300 mL of brine solution. The organic layer was separated, washed twice with 300 mL of water, and dried over MgSO4. The drying agent was removed by filtration and the mother liquor concentrated. The resulting solid was recrystalized from CH2Cl2/hexane to yield 27.75 g (98% yield) of N-allylphthalimide (1-1).
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3A
Quantity
20 g
Type
reactant
Reaction Step Four
Yield
98%

Synthesis routes and methods III

Procedure details

Phthalimide potassium salt was alkylated with allyl chloride in DMF to produce N-allylphthalimide. Under the Heck reaction conditions (Patel et al. 1977), N-allylphthalimide reacted with aryl bromide to give N-cinnamyl phthalimide. Upon treatment with hydrazine, cinnamyl amine was obtained from N-cinnamyl phthalimide (FIG. 28).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
38
Citations
G Hu, S Lin, B Zhao, F Ng, Q Pan - European Polymer Journal, 2022 - Elsevier
Diblock copolymers containing polynorbornene (PNB) and polystyrene (PS) were synthesized by ring-opening metathesis polymerization (ROMP) and nitroxide-mediated radical …
Number of citations: 2 www.sciencedirect.com
KD Warzecha, J Lex, AG Griesbeck - Acta Crystallographica Section …, 2006 - scripts.iucr.org
In the title compound (systematic name: 2-allylisoindoline-1,3-dione), C11H9NO2, the synperiplanar allyl substituent is orthogonal to the phthalimide ring plane. In the crystal structure, …
Number of citations: 2 scripts.iucr.org
D Panek, A Więckowska, A Pasieka, J Godyń… - Molecules, 2018 - mdpi.com
The complex nature of Alzheimer’s disease calls for multidirectional treatment. Consequently, the search for multi-target-directed ligands may lead to potential drug candidates. The aim …
Number of citations: 24 www.mdpi.com
Y Lv, W Pu, Q Wang, Q Chen, J Niu… - Advanced Synthesis & …, 2017 - Wiley Online Library
Copper‐catalyzed external‐oxidant‐free regioselective aminodifluoroalkylation of alkenes with readily available α‐bromodifluoroacetamides was realized. This reaction exhibits good …
Number of citations: 40 onlinelibrary.wiley.com
X Xue, J Xu, L Zhang, C Xu, Y Pan, L Xu… - Advanced Synthesis …, 2016 - Wiley Online Library
A rhodium(III)‐catalyzed direct ortho CH bond olefination of arenes, including but not limited to benzamides, arylpyridines and indoles, with a variety of unactivated aliphatic olefins …
Number of citations: 57 onlinelibrary.wiley.com
Y Li, F Zhu, Z Wang, XF Wu - Chemical Communications, 2018 - pubs.rsc.org
To have a balance between reactivity and selectivity has been a long-standing challenge in multicomponent reactions. In this communication, a carbonylative four-component reaction …
Number of citations: 22 pubs.rsc.org
S Duan, Y Zi, L Wang, J Cong, W Chen, M Li… - Chemical …, 2022 - pubs.rsc.org
α-Branched amines are fundamental building blocks in a variety of natural products and pharmaceuticals. Herein is reported a unique cascade reaction that enables the preparation of α…
Number of citations: 2 pubs.rsc.org
J Małolepsza, A Marchwicka, RA Serwa… - Journal of Enzyme …, 2022 - Taylor & Francis
Rab geranylgeranyltransferase (GGTase-II, RGGT) catalyses the post-translational modification of eukaryotic Rab GTPases, proteins implicated in several pathologies, including cancer, …
Number of citations: 2 www.tandfonline.com
Z Jiang, L Zhang, C Dong, B Ma, W Tang, L Xu, Q Fan… - Tetrahedron, 2012 - Elsevier
A palladium-catalyzed, highly efficient Heck arylation of electron-rich N,N-diprotected allylamine derivatives with a wide range of aryl bromides under ligand-free conditions has been …
Number of citations: 18 www.sciencedirect.com
F Weber, PS Steinlandt, M Ballmann, G Hilt - Synthesis, 2017 - thieme-connect.com
The nickel-catalysed transposition of a carbon–carbon double bond of N-allyl and N-homoallyl amides is described. While the transposition of acyclic amides gave very high Z-…
Number of citations: 14 www.thieme-connect.com

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